molecular formula C8H13B B1283411 1-(Bromomethyl)bicyclo[2.2.1]heptane CAS No. 61192-17-4

1-(Bromomethyl)bicyclo[2.2.1]heptane

Cat. No.: B1283411
CAS No.: 61192-17-4
M. Wt: 189.09 g/mol
InChI Key: AWCGALZJVRGRBZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C8H13Br. It is a derivative of norbornane, a bicyclic hydrocarbon, and features a bromomethyl group attached to the bicyclo[2.2.1]heptane framework. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Scientific Research Applications

Photoelectron Spectroscopy

1-(Bromomethyl)bicyclo[2.2.1]heptane has been studied in photoelectron spectroscopy. Research shows interesting variations in spin–orbit coupling and conjugative effects for ionizations involving halogen lone-pair orbitals in such compounds (Della et al., 1984).

Bicyclic Diones and Thiones Synthesis

The compound plays a role in the synthesis of bicyclic ketones and thiones. For instance, bicyclo[2.2.1]heptane-2,5-dione undergoes rapid tetramethylation, and its treatment with P2S5 leads to the formation of various bicyclic compounds (Werstiuk et al., 1992).

Isomerization Studies

This chemical has been used in isomerization studies. Δ2,5-Bicyclo[2.2.1]heptadiene, upon ultraviolet irradiation, was isomerized to quadricyclene, showcasing the chemical's potential in photochemical transformations (Dauben & Cargill, 1961).

Chemical Shifts Analysis

Research involving this compound also includes studies on 13C chemical shifts in derivatives of bicyclic compounds. These studies help in understanding substituent effects and steric interactions in such molecular structures (Lippmaa et al., 1976).

Molecular Structure Elucidation

The compound is instrumental in the synthesis and structure elucidation of conformationally restricted analogues of amino acids. These studies involve crystal and molecular structure determination, providing insights into stereochemistry and molecular interactions (Glass et al., 1990).

Catalyst in Organic Reactions

It serves as a substrate in studies exploring base-catalyzed exchange of cyclic diketones under homoenolization conditions, highlighting its role in facilitating organic reactions (Werstiuk, 1975).

In Organic Synthesis

The compound is utilized in the preparation of a variety of organic structures, like 1-norbornyl-5-R-1H-1,2,3-triazole-4-carboxylic acids, demonstrating its versatility in organic synthesis (Pokhodylo et al., 2017).

Antimicrobial Activity in Lubricating Fluids

Aminomethylated derivatives of this compound have shown significant antimicrobial activity in lubricating oils, indicating its potential use in industrial applications (Alimardanov et al., 2018).

Novel Synthetic Methods

The compound is involved in novel synthetic methods for creating bicyclo[2.2.1]heptane skeletons with functionalized carbons, which are valuable for diverse organic syntheses (Ikeuchi et al., 2021).

Safety and Hazards

The compound is classified as dangerous with hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and washing thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)bicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the bromination of norbornane derivatives. For instance, norbornene can be reacted with N-bromosuccinimide (NBS) in the presence of light or a radical initiator to introduce the bromomethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Alcohols, amines, thioethers.

    Elimination: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Properties

IUPAC Name

1-(bromomethyl)bicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCGALZJVRGRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569138
Record name 1-(Bromomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61192-17-4
Record name 1-(Bromomethyl)bicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)bicyclo[2.2.1]heptane
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